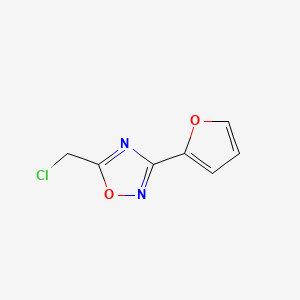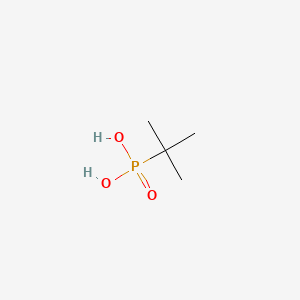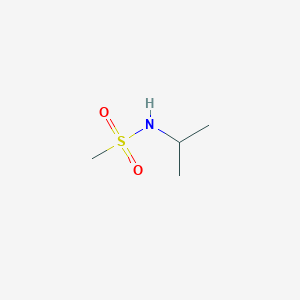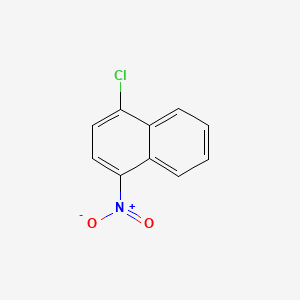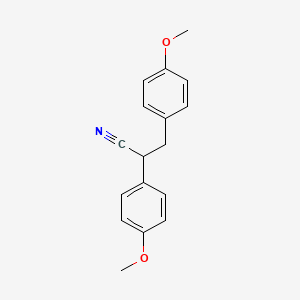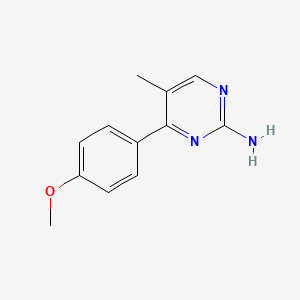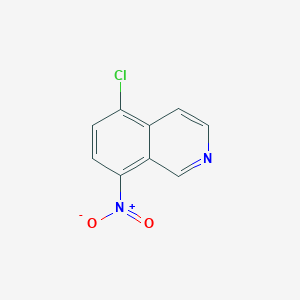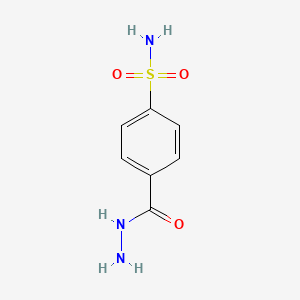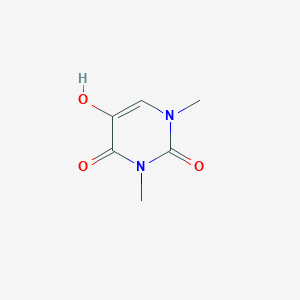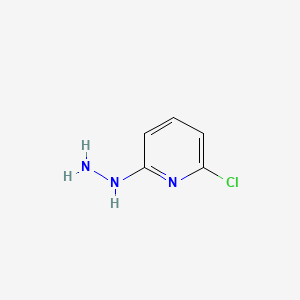
Z-Gly-gly-gly-gly-gly-gly-OH
描述
The compound Z-Gly-gly-gly-gly-gly-gly-OH is a peptide consisting of six glycine residues with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a free carboxyl group at the C-terminus. This compound is a member of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and are used extensively in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-gly-gly-gly-gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The protected glycine is then coupled with another glycine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide length is achieved .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling, deprotection, and washing, significantly increasing the efficiency and yield of peptide synthesis. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Z-Gly-gly-gly-gly-gly-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be cleaved by hydrolysis, resulting in the formation of individual glycine residues.
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, leading to the formation of benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Glycine residues.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted peptides depending on the nucleophile used.
科学研究应用
Z-Gly-gly-gly-gly-gly-gly-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the treatment of various diseases.
作用机制
The mechanism of action of Z-Gly-gly-gly-gly-gly-gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity and function. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the peptide .
相似化合物的比较
Similar Compounds
Z-Gly-gly-gly-OH: A shorter peptide with three glycine residues.
Z-Gly-gly-gly-gly-OH: A peptide with four glycine residues.
Z-Gly-gly-gly-gly-gly-OH: A peptide with five glycine residues.
Uniqueness
Z-Gly-gly-gly-gly-gly-gly-OH is unique due to its specific length and sequence, which can influence its biological activity and interactions. The presence of six glycine residues provides flexibility and allows for specific interactions with molecular targets. Additionally, the benzyloxycarbonyl group enhances the stability and solubility of the peptide, making it suitable for various applications .
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O9/c27-14(21-7-15(28)23-9-17(30)25-11-19(32)33)6-22-16(29)8-24-18(31)10-26-20(34)35-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,21,27)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H,26,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNGUALWAADEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322800 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-84-7 | |
| Record name | NSC402060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



